1-苯基戊-4-炔-1-酮

描述

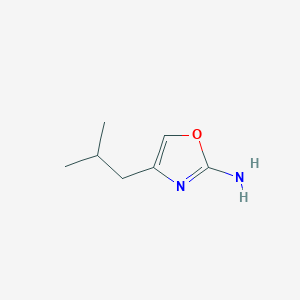

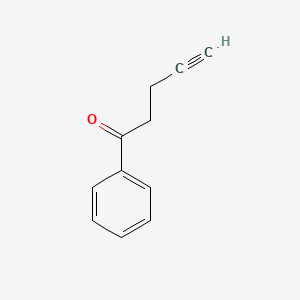

“4-Pentyn-1-one, 1-phenyl-” is a chemical compound with the molecular formula C11H10O . It is also known as "1-phenylpent-4-yn-1-one" . It has a molecular weight of 158.2 . The compound is used in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pentyn-1-one, 1-phenyl-” include a melting point of 65-66 °C, a boiling point of 80 °C (at 0.1 Torr), and a predicted density of 1.025±0.06 g/cm3 .

科学研究应用

催化和还原反应

三(五氟苯基)硼烷 (BCF) 作为路易斯酸催化剂已被广泛研究。当与硅烷结合时,它可以有效地还原醇、羰基和类羰基衍生物。 BCF 的独特稳定性使其即使在有水存在的情况下也能催化强大的转化 .

氢硅烷化和 Si-H 活化

1-苯基-4-戊烯-1-炔(也称为 1-苯基戊-4-炔-1-酮)可以与硅烷(如 Et3SiH)发生氢硅烷化反应。 这些反应导致形成有用的产物,展示了该化合物在有机合成中的多功能性 .

羰基化合物的脱氧

BCF 促进羰基化合物的脱氧。通过使用硅烷作为化学计量还原剂,它可以有效地将醛和酮转化为相应的烷烃。 这种应用在合成化学中很有价值 .

硅烷的氯化

BCF 促进使用 HCl 对硅烷进行选择性氯化。 该反应生成单氯硅烷和二氯硅烷,扩展了硅基化学的工具箱 .

立体选择性合成

令人惊讶的是,用 BCF 和 Et3SiH 处理 2-甲基-1-苯基戊-4-炔-1-酮会导致主要形成顺式异构体。 在该反应中观察到的有趣的非对映选择性增加了该化合物的合成潜力 .

其他应用

安全和危害

The safety data sheet for a similar compound, “4-Pentyn-1-ol”, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

In a study, it was found that under the action of an excess of trifluoromethanesulfonic acid, 1-aryl-5-phenylpent-4-en-2-yn-1-ones cyclize intramolecularly to 6-aryl-2-phenyl-2,3-dihydropyran-4-ones . The reaction proceeds at room temperature for 1 hour with 50–60% yields . This suggests that 1-phenylpent-4-yn-1-one might undergo similar reactions under certain conditions.

属性

IUPAC Name |

1-phenylpent-4-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATLFAJLNPTNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2,4-dimethylaniline](/img/structure/B2419057.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)

![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2419069.png)